molecular formula C16H16O5 B6405787 3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261978-38-4

3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No.: B6405787
CAS No.: 1261978-38-4
M. Wt: 288.29 g/mol
InChI Key: ZVZUFCSACMLMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, also known as 3,5-DMPBA, is an aromatic acid with a variety of uses in scientific research. It is a white, crystalline solid with a melting point of 132-134°C and a molecular weight of 238.28 g/mol. 3,5-DMPBA is a versatile compound that can be used in a wide range of laboratory experiments, including organic synthesis and biochemical applications.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in scientific research, including organic synthesis, biochemistry, and drug discovery. It can be used as a starting material for synthesizing a variety of compounds, including drugs and other active ingredients. It can also be used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs.

Mechanism of Action

3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% is an aromatic acid that acts as an inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs. This inhibition can lead to an increase in the bioavailability of drugs, as well as an increase in their efficacy.
Biochemical and Physiological Effects
3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs. It has also been found to reduce inflammation and to have anti-oxidant properties. In addition, 3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-cancer properties, as well as anti-fungal and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its versatility. It can be used in a wide range of experiments, including organic synthesis and biochemical applications. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. It is not very soluble in water, which can limit its use in certain experiments. In addition, it has a relatively low melting point, which can make it difficult to use in certain experiments.

Future Directions

Given the versatility and potential of 3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95%, there are a variety of possible future directions for research. These include further investigation of its biochemical and physiological effects, as well as its potential use in drug discovery. In addition, further research could be done to investigate its potential as an anti-cancer agent. Other possible directions include the development of new synthetic methods for synthesizing 3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95%, as well as the development of new applications for it in the laboratory.

Synthesis Methods

3-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized from 3,5-dimethoxyphenol and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-90°C and a pressure of 1 atm for 1-2 hours. The product is then purified by recrystallization from ethanol or methanol.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-11-7-10(8-12(9-11)20-2)13-5-4-6-14(16(17)18)15(13)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZUFCSACMLMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690873
Record name 2,3',5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-38-4
Record name 2,3',5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.